4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the benzoxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxazepine ring system imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminophenol derivative with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4-benzoxazepine-3,5(2H,4H)-dione: Lacks the ethyl group, which may affect its chemical and biological properties.
4-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione: Similar structure with a methyl group instead of an ethyl group.
4-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione: Contains a phenyl group, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the ethyl group in 4-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione may impart unique properties, such as increased lipophilicity, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-12-10(13)7-15-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3 |
InChI Key |
UTFMZTXSVPLLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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